

Application Notes and Protocols for Solid-Phase Synthesis of Ethenesulfonamide-Containing Peptides

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Compound of Interest

Compound Name: **Ethenesulfonamide**

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These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptides incorporating an **ethenesulfonamide** moiety. The **ethenesulfonamide** group can serve as a valuable Michael acceptor for applications such as peptide cyclization, conjugation, or as an irreversible inhibitor of certain enzymes. The following protocols are based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Introduction

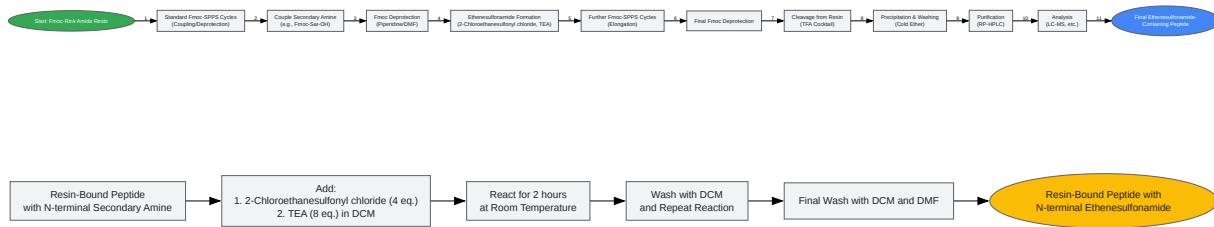
The incorporation of non-standard functional groups into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and target specificity. The **ethenesulfonamide** (or vinyl sulfonamide) group is of particular interest due to its reactivity as a Michael acceptor and its stability under a range of chemical conditions. This document outlines the on-resin formation of an **ethenesulfonamide** on a peptide backbone and the subsequent elongation of the peptide chain, followed by cleavage and purification.

The protocols herein describe a method for generating a tertiary vinyl sulfonamide on a resin-bound peptide, which has been demonstrated to be compatible with standard Fmoc-based SPPS protecting groups and methods.^[1] The vinyl sulfonamide functional group is stable in the

basic conditions required for Fmoc deprotection, allowing for the subsequent coupling of additional amino acids to elongate the peptide chain.[1]

Experimental Workflow and Signaling Pathways

The overall workflow for the solid-phase synthesis of a linear **ethenesulfonamide**-containing peptide is depicted below. This process involves the initial assembly of a peptide sequence on a solid support, followed by the introduction of a secondary amine, conversion to an **ethenesulfonamide**, further peptide elongation, and final cleavage from the resin.



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References

- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
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